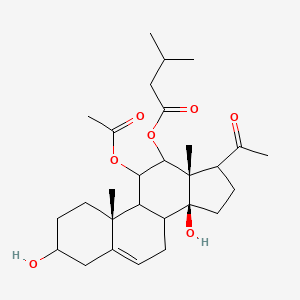
14beta-Pregn-5-en-20-one, 3beta,11alpha,12beta,14-tetrahydroxy-, 11-acetate 12-isovalerate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14beta-Pregn-5-en-20-one, 3beta,11alpha,12beta,14-tetrahydroxy-, 11-acetate 12-isovalerate is a complex organic compound with a unique structure that includes multiple hydroxyl groups and ester functionalities. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14beta-Pregn-5-en-20-one, 3beta,11alpha,12beta,14-tetrahydroxy-, 11-acetate 12-isovalerate typically involves multi-step organic reactions. One common approach is the esterification of the hydroxyl groups with acetic acid and isovaleric acid under acidic conditions. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
14beta-Pregn-5-en-20-one, 3beta,11alpha,12beta,14-tetrahydroxy-, 11-acetate 12-isovalerate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester groups can be hydrolyzed to form the corresponding carboxylic acids and alcohols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in water.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of carboxylic acids and alcohols.
Scientific Research Applications
14beta-Pregn-5-en-20-one, 3beta,11alpha,12beta,14-tetrahydroxy-, 11-acetate 12-isovalerate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 14beta-Pregn-5-en-20-one, 3beta,11alpha,12beta,14-tetrahydroxy-, 11-acetate 12-isovalerate involves its interaction with specific molecular targets within cells. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
14beta-Pregn-5-en-20-one, 3beta,11alpha,12beta,14-tetrahydroxy-: Lacks the acetate and isovalerate groups.
14beta-Pregn-5-en-20-one, 3beta,11alpha,12beta,14-tetrahydroxy-, 11-acetate: Lacks the isovalerate group.
Uniqueness
The presence of both acetate and isovalerate ester groups in 14beta-Pregn-5-en-20-one, 3beta,11alpha,12beta,14-tetrahydroxy-, 11-acetate 12-isovalerate makes it unique compared to its analogs. These ester groups may enhance its solubility, stability, and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C28H42O7 |
|---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
[(10R,13S,14S)-17-acetyl-11-acetyloxy-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate |
InChI |
InChI=1S/C28H42O7/c1-15(2)13-22(32)35-25-24(34-17(4)30)23-21(8-7-18-14-19(31)9-11-26(18,23)5)28(33)12-10-20(16(3)29)27(25,28)6/h7,15,19-21,23-25,31,33H,8-14H2,1-6H3/t19?,20?,21?,23?,24?,25?,26-,27-,28-/m0/s1 |
InChI Key |
VZYFPJYRFFDDKS-DIACAIQJSA-N |
Isomeric SMILES |
CC(C)CC(=O)OC1C(C2C(CC=C3[C@@]2(CCC(C3)O)C)[C@@]4([C@]1(C(CC4)C(=O)C)C)O)OC(=O)C |
Canonical SMILES |
CC(C)CC(=O)OC1C(C2C(CC=C3C2(CCC(C3)O)C)C4(C1(C(CC4)C(=O)C)C)O)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-amino-1-[2,2,3,3,5,5,6,6-octadeuterio-4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrobromide](/img/structure/B12432162.png)
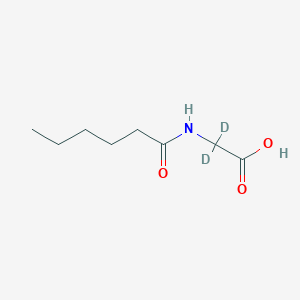
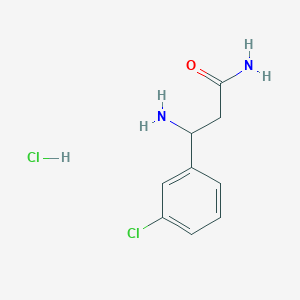
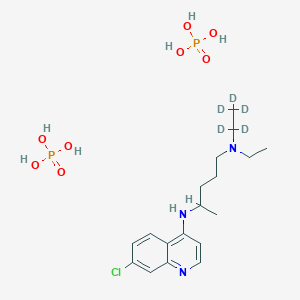
![(1S,4aR,5S,8aR)-5-[2-(2,5-Dihydro-2-oxo-3-furanyl)ethyl]decahydro-1,4a-dimethyl-6-methylene-1-naphthalenecarboxylic acid; Pinosolide acid](/img/structure/B12432172.png)
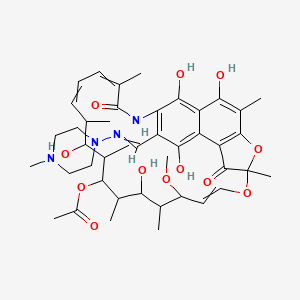
![Potassium 3-[1-phenyl-3-(pyridin-3-yl)pyrazol-4-yl]prop-2-enoate](/img/structure/B12432181.png)
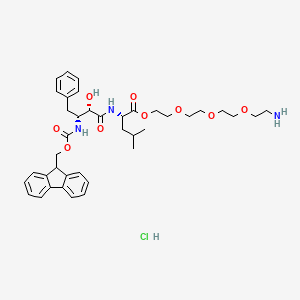
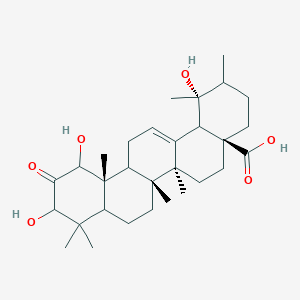
![(3beta)-1,2,6,7-Tetradehydro-3,15,16-trimethoxyerythrinan-8-one; 6H-Indolo[7a,1-a]isoquinoline, erythrinan-8-one deriv.; (+)-Erysotramidine](/img/structure/B12432188.png)
![3-(2,3-dihydro-1-benzofuran-5-yl)-1-[3-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B12432193.png)
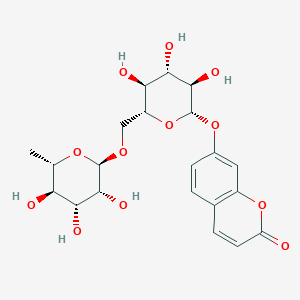
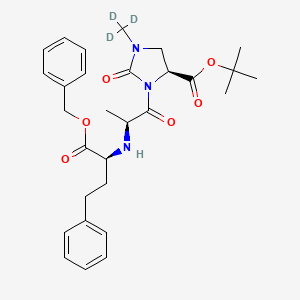
![Methyl 2-[(4-methoxyphenyl)methoxy]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate](/img/structure/B12432222.png)
